

identifying and mitigating off-target effects of Netarsudil dihydrochloride

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Compound of Interest

Compound Name: Netarsudil dihydrochloride

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Technical Support Center: Netarsudil Dihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of **Netarsudil dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Netarsudil?

A1: Netarsudil is a potent inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2).[1] [2] It functions by competitively binding to the ATP-binding pocket of these kinases, which inhibits their activity.[3] This leads to the relaxation of the trabecular meshwork in the eye, increasing aqueous humor outflow and thereby reducing intraocular pressure (IOP).[1][4]

Q2: What are the known primary off-target effects of Netarsudil?

A2: Besides its primary targets, ROCK1 and ROCK2, Netarsudil is also known to inhibit the norepinephrine transporter (NET).[4] This inhibition contributes to its therapeutic effect by reducing aqueous humor production.[4][5] Due to its action as a kinase inhibitor, it has the potential to interact with other kinases, particularly at higher concentrations.

Q3: Why is it important to characterize the off-target effects of Netarsudil in my experiments?

A3: Understanding the off-target profile of Netarsudil is critical for accurately interpreting experimental results. Unintended interactions can lead to misleading conclusions about cellular phenotypes, pathway modulation, or toxicity. Characterizing these effects helps ensure that the observed biological response is due to the inhibition of the intended target (on-target effect) and not an unrelated pathway.

Q4: How does Netarsudil's active metabolite, Netarsudil-M1, affect its activity profile?

A4: In the eye, Netarsudil is an ester prodrug that is rapidly metabolized by corneal esterases into its active form, Netarsudil-M1 (also known as AR-13503).[5] This active metabolite is a more potent inhibitor of ROCK than the parent compound.[1] When designing and interpreting experiments, it is important to consider that the biological activity observed is primarily due to Netarsudil-M1.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Netarsudil and its active metabolite, Netarsudil-M1. This data is essential for determining appropriate experimental concentrations and understanding the compound's selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of Netarsudil and its Metabolite

Compound	Target	Assay Type	K _i (nM)
Netarsudil	ROCK1	Biochemical	1
ROCK2	Biochemical	1	
PKA	Biochemical	>10,000	
PKC-theta	Biochemical	2,100	
MRCKA	Biochemical	140	
CAMK2A	Biochemical	1,400	
Netarsudil-M1	ROCK1	Biochemical	0.2
ROCK2	Biochemical	0.2	

Data sourced from Lin et al. (2018).[1]

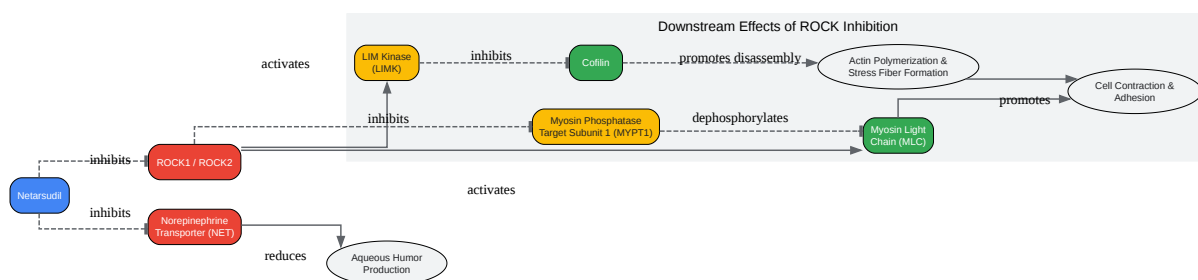
Table 2: Cellular Activity of Netarsudil

Compound	Cellular Effect	Cell Type	IC ₅₀ (nM)
Netarsudil	Disruption of Focal Adhesions	Human Trabecular Meshwork (HTM)	16
Disruption of Actin Stress Fibers	Porcine Trabecular Meshwork (PTM)	79	

Data sourced from Lin et al. (2018).[1]

Visual Guides

Netarsudil Signaling Pathways



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References

- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. [scholars.duke.edu]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
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